ISC-4
Overview
Description
Phenylbutyl isoselenocyanate, commonly referred to as ISC-4, is a synthetic compound known for its potent anti-cancer properties. It is a selenium analog of phenylbutyl isothiocyanate, where selenium replaces sulfur. This compound has shown significant efficacy in inhibiting cancer cell growth, inducing apoptosis, and reducing tumor size in various preclinical models .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylbutyl isoselenocyanate is synthesized through a multi-step process involving the substitution of sulfur with selenium in phenylbutyl isothiocyanateThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of phenylbutyl isoselenocyanate involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenylbutyl isoselenocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding selenoxides.
Reduction: It can be reduced to form selenides.
Substitution: It can participate in nucleophilic substitution reactions, where the isoselenocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with phenylbutyl isoselenocyanate under mild conditions.
Major Products Formed
Oxidation: Selenoxides
Reduction: Selenides
Substitution: Various substituted selenocyanates depending on the nucleophile used.
Scientific Research Applications
Phenylbutyl isoselenocyanate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: It is studied for its role in modulating cellular pathways and inducing apoptosis in cancer cells.
Medicine: It has shown promise as a chemopreventive agent for various cancers, including lung, colon, and leukemia.
Industry: It is explored for its potential use in developing anti-cancer drugs and other therapeutic agents
Mechanism of Action
Phenylbutyl isoselenocyanate exerts its effects primarily through the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. By inhibiting this pathway, phenylbutyl isoselenocyanate induces apoptosis and cell cycle arrest in cancer cells. Additionally, it activates tumor suppressor proteins and enhances the efficacy of other chemotherapeutic agents .
Comparison with Similar Compounds
Phenylbutyl isoselenocyanate is compared with other isothiocyanates and isoselenocyanates:
Phenylbutyl isothiocyanate: Similar structure but contains sulfur instead of selenium. Phenylbutyl isoselenocyanate has shown greater efficacy in inhibiting cancer cell growth.
Sulforaphane: A naturally occurring isothiocyanate with anti-cancer properties. Phenylbutyl isoselenocyanate has enhanced potency and reduced toxicity compared to sulforaphane.
Benzyl isothiocyanate: Another isothiocyanate with anti-cancer effects.
Similar Compounds
- Phenylbutyl isothiocyanate
- Sulforaphane
- Benzyl isothiocyanate
Phenylbutyl isoselenocyanate stands out due to its unique selenium-based structure, which contributes to its enhanced anti-cancer properties and reduced toxicity .
Properties
Molecular Formula |
C11H13NSe |
---|---|
Molecular Weight |
238.20 g/mol |
InChI |
InChI=1S/C11H13NSe/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
NMPQIJIERCLTOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCN=C=[Se] |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN=C=[Se] |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ISC-4 compound phenylbutyl isoselenocyanate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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